![molecular formula C26H26O B14515023 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one CAS No. 63582-98-9](/img/structure/B14515023.png)
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by its unique structure, which includes a pent-4-en-1-one backbone substituted with diphenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or acid catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3-(2-phenylethyl)-2-pentene: Similar structure but with different substituents on the pentene backbone.
1-Phenyl-2-propanone: A simpler structure with a single phenyl ring and a propanone group.
Uniqueness
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is unique due to its combination of diphenyl and isopropylphenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
63582-98-9 |
|---|---|
Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,5-diphenyl-5-(2-propan-2-ylphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C26H26O/c1-20(2)23-16-9-10-17-25(23)24(21-12-5-3-6-13-21)18-11-19-26(27)22-14-7-4-8-15-22/h3-10,12-18,20H,11,19H2,1-2H3 |
InChI Key |
DOVXDTIVIJEYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
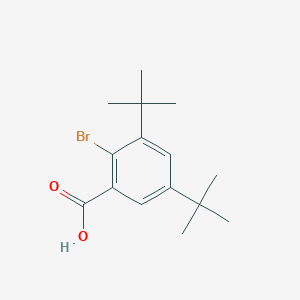
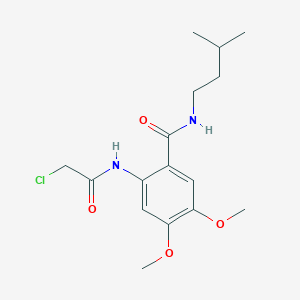
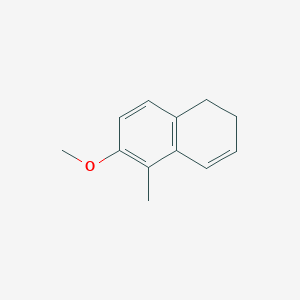
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
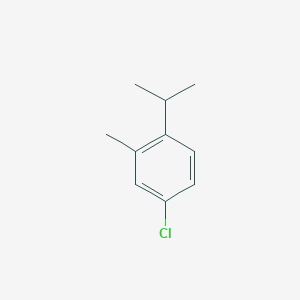
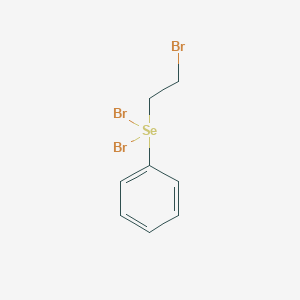
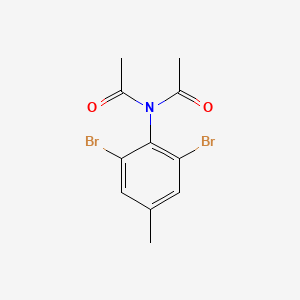
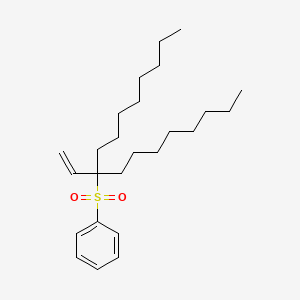
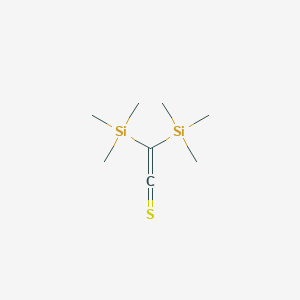
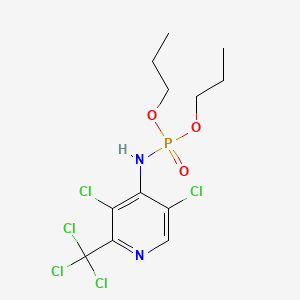
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)
